N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline
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Overview
Description
N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a bromobenzyl group, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzyl alcohol, undergoes bromination to form 4-bromobenzyl alcohol.
Etherification: The 4-bromobenzyl alcohol is then reacted with 4-hydroxybenzaldehyde to form 4-[(4-bromobenzyl)oxy]benzaldehyde.
Condensation: The final step involves the condensation of 4-[(4-bromobenzyl)oxy]benzaldehyde with 3-nitroaniline under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amine derivative.
Reduction: The major product is the substituted benzyl derivative.
Substitution: The major products are the substituted aromatic compounds.
Scientific Research Applications
N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving aromatic compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline
- N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline
- N-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-nitroaniline
Uniqueness
N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitroaniline is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents like chlorine, fluorine, or methyl groups.
Properties
Molecular Formula |
C20H15BrN2O3 |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H15BrN2O3/c21-17-8-4-16(5-9-17)14-26-20-10-6-15(7-11-20)13-22-18-2-1-3-19(12-18)23(24)25/h1-13H,14H2 |
InChI Key |
LABMDBKANIVHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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